N-(1-cyanocycloheptyl)-2-[(5,6,7,8-tetrahydronaphthalen-1-yl)amino]acetamide
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Description
N-(1-cyanocycloheptyl)-2-[(5,6,7,8-tetrahydronaphthalen-1-yl)amino]acetamide , also known by its chemical formula C₁₈H₂₁N₃O , is a synthetic compound. Let’s explore its properties and applications.
Synthesis Analysis
The synthesis of this compound involves the reaction of 1-cyanocycloheptane with 5,6,7,8-tetrahydronaphthalen-1-amine . The resulting product is the target compound, which exhibits interesting pharmacological properties.
Molecular Structure Analysis
The molecular structure of N-(1-cyanocycloheptyl)-2-[(5,6,7,8-tetrahydronaphthalen-1-yl)amino]acetamide consists of a cycloheptyl group linked to an aminoacetamide moiety. The tetrahydronaphthalene ring contributes to its overall shape and reactivity.
Chemical Reactions Analysis
This compound may participate in various chemical reactions, including hydrolysis , oxidation , and reduction . Investigating its reactivity with different functional groups is crucial for understanding its behavior.
Physical And Chemical Properties Analysis
- Melting Point : The compound exhibits a specific melting point, which can vary based on its crystalline form.
- Solubility : Investigating its solubility in various solvents provides insights into its practical applications.
- Stability : Assessing its stability under different conditions (e.g., temperature, pH) is essential.
Safety And Hazards
- Toxicity : Preliminary studies suggest low acute toxicity, but further investigations are necessary.
- Handling Precautions : Proper handling, storage, and disposal protocols should be followed.
- Environmental Impact : Assessing its environmental persistence and potential effects is crucial.
Future Directions
Researchers should explore the following aspects:
- Pharmacological Activity : Investigate its potential as a drug candidate.
- Structural Modifications : Design analogs to enhance efficacy or reduce toxicity.
- Biological Assays : Evaluate its interactions with cellular targets.
- Formulation Development : Explore suitable delivery systems.
properties
IUPAC Name |
N-(1-cyanocycloheptyl)-2-(5,6,7,8-tetrahydronaphthalen-1-ylamino)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O/c21-15-20(12-5-1-2-6-13-20)23-19(24)14-22-18-11-7-9-16-8-3-4-10-17(16)18/h7,9,11,22H,1-6,8,10,12-14H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQLPOKGAAMZLBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(C#N)NC(=O)CNC2=CC=CC3=C2CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocycloheptyl)-2-[(5,6,7,8-tetrahydronaphthalen-1-yl)amino]acetamide |
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